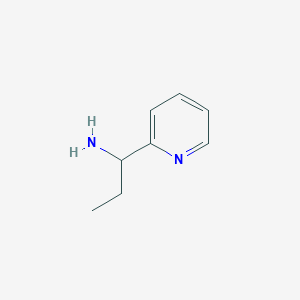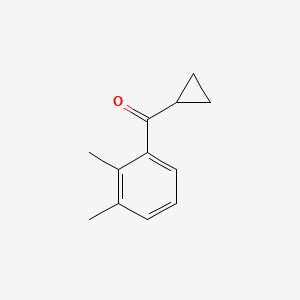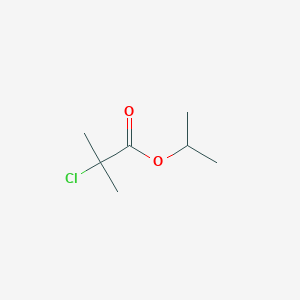
1-(3-Ethoxy-4-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-4-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.35 . It is used as an intermediate in the synthesis of Apremilast, an oral phosphodiesterase 4 inhibitor used in the treatment of psoriatic arthritis .
Molecular Structure Analysis
The InChI code for 1-(3-Ethoxy-4-methoxyphenyl)ethanamine is1S/C12H19NO4S/c1-4-17-12-7-9 (5-6-11 (12)16-2)10 (13)8-18 (3,14)15/h5-7,10H,4,8,13H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
1-(3-Ethoxy-4-methoxyphenyl)ethanamine is a solid at room temperature . . The melting point is between 119.0 to 123.0 °C . It is soluble in methanol .Applications De Recherche Scientifique
Synthesis of Apremilast
Apremilast: is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis. “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” serves as a key intermediate in the synthesis of Apremilast. The compound is involved in processes that are cost-effective, scalable, and utilize commercial reagents without the need for classical chiral separation .
Chiral Building Blocks
The compound can be used as a chiral building block in organic synthesis. Its structure allows for the introduction of chirality into more complex molecules, which is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .
Material Science
In material science, this compound could potentially be used in the development of new polymers or coatings with specific properties, such as increased durability or chemical resistance. Its phenyl ring structure may contribute to the rigidity and thermal stability of materials .
Diagnostic Imaging
Stable isotope-labeled versions of “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” can be used in clinical diagnostic imaging. Isotopes are crucial for imaging techniques like PET scans, which help in the diagnosis and monitoring of diseases .
Environmental Standards
Isotope-labeled compounds are also used as standards in environmental pollution studies. They help in the detection of pollutants in air, water, soil, and food, contributing to environmental safety and regulations .
Catalysis
The compound may be used in catalytic processes, such as the Pictet-Spengler reaction, which is a chemical reaction that synthesizes tetrahydroisoquinoline derivatives. These derivatives are important in the synthesis of various natural products and pharmaceuticals .
Chemical Synthesis
It can be utilized in the synthesis of complex organic molecules. Its presence in a reaction can influence the route and yield of the synthesis, making it a valuable tool for chemists in the development of new compounds .
Analytical Chemistry
In analytical chemistry, “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” could be used as a reference compound or a reagent in the qualitative and quantitative analysis of chemical substances, aiding in the identification and measurement of compounds within a sample .
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Mécanisme D'action
Target of Action
It is known to be a synthetic intermediate of apremilast , a selective phosphodiesterase 4 (PDE4) inhibitor . Therefore, it may interact with similar targets.
Mode of Action
As a synthetic intermediate of Apremilast, it might share similar mechanisms, which involves inhibiting the PDE4 enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells .
Biochemical Pathways
As a potential pde4 inhibitor, it could impact pathways regulated by camp, such as inflammatory response pathways .
Result of Action
As a synthetic intermediate of Apremilast, it might share similar effects, which include reducing inflammation by inhibiting the production of pro-inflammatory cytokines .
Propriétés
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQXQKBQFMYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624009 |
Source


|
| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
747402-25-1 |
Source


|
| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)







![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)